molecular formula C8H17NO5 B10820660 Miglitol-d4

Miglitol-d4

Cat. No.: B10820660
M. Wt: 211.25 g/mol
InChI Key: IBAQFPQHRJAVAV-KLVJUPHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Miglitol-d4: is a deuterated form of miglitol, an oral alpha-glucosidase inhibitor used primarily to manage type 2 diabetes mellitus by delaying the digestion of carbohydrates. The deuterium atoms in this compound replace the hydrogen atoms in miglitol, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Miglitol-d4 involves the deuteration of miglitol. One common method includes the use of deuterated reagents in the synthesis process. For example, starting with a compound represented by formula VI, the raw material undergoes sulfonylation followed by a substitution reaction with ethanolamine. The protecting group is then removed to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry techniques is common for the characterization and validation of the final product .

Chemical Reactions Analysis

Types of Reactions: Miglitol-d4, like miglitol, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the substitution reaction with ethanolamine yields this compound .

Scientific Research Applications

Miglitol-d4 has several scientific research applications, including:

Mechanism of Action

Miglitol-d4 exerts its effects by inhibiting alpha-glucosidase, an enzyme located in the brush border of the small intestine. This inhibition delays the breakdown of carbohydrates into glucose, thereby reducing postprandial hyperglycemia. Unlike other drugs in its class, miglitol and its deuterated form are not metabolized and are excreted unchanged by the kidneys .

Comparison with Similar Compounds

Uniqueness: Miglitol-d4’s uniqueness lies in its deuterated form, which provides advantages in pharmacokinetic studies due to the isotope effect. This can lead to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated miglitol .

Properties

Molecular Formula

C8H17NO5

Molecular Weight

211.25 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C8H17NO5/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11/h5-8,10-14H,1-4H2/t5-,6+,7-,8-/m1/s1/i1D2,2D2

InChI Key

IBAQFPQHRJAVAV-KLVJUPHASA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O

Canonical SMILES

C1C(C(C(C(N1CCO)CO)O)O)O

Origin of Product

United States

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